molecular formula C16H14N2O2 B2382253 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-12-1

4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2382253
CAS No.: 317822-12-1
M. Wt: 266.3
InChI Key: VVHPUMNUAYHQIT-UHFFFAOYSA-N
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Description

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-12-1) is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol. It belongs to the class of 3,4-dihydroquinoxalin-2-ones, which are recognized in scientific literature as a privileged heterocyclic scaffold in medicinal chemistry . This nitrogen-based motif is considered an important intermediate for accessing diverse pharmacophores and is endowed with various pharmacological activities . Researchers value this scaffold for its potential in drug discovery, particularly in the synthesis of complex heterocyclic systems. For instance, derivatives of quinoxalinones can be rearranged to form benzimidazol(on)es, which are key structures in numerous clinical drugs and bioactive compounds . The specific substitutions on the this compound core make it a versatile building block for developing novel molecules with targeted biological properties. Its research applications are primarily found in medicinal chemistry and biological assays. Studies on closely related analogues have indicated potential for antimicrobial properties, with mechanisms that may involve the inhibition of bacterial cell wall synthesis . Preliminary research on similar compounds also suggests potential anticancer activity, where the mechanism may involve the inhibition of cancer cell proliferation by inducing apoptosis . This product is intended for research and development use only in laboratory settings. It is not manufactured for use in humans, animals, or as a drug, and must be handled by technically qualified individuals.

Properties

IUPAC Name

4-benzoyl-3-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-15(19)17-13-9-5-6-10-14(13)18(11)16(20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPUMNUAYHQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization Using Ethyl Bromoacetate

A foundational method involves the reaction of 4-benzoyl-1,2-diaminobenzene with ethyl bromoacetate in a basic medium. El-Hamouly et al. demonstrated that under mild conditions (room temperature, aqueous NaOH), the diamine undergoes cyclization to form 7-benzoyl-1H-quinoxalin-2-one. Subsequent methylation at the 3-position using methyl iodide in dimethylformamide (DMF) yields the target compound. This method achieves a 60–70% overall yield, with the key step being the nucleophilic displacement of bromide by the amine.

Reaction Scheme:
$$
\text{4-Benzoyl-1,2-diaminobenzene} + \text{CH}2\text{BrCOOEt} \xrightarrow{\text{NaOH}} \text{7-Benzoyl-1H-quinoxalin-2-one} \xrightarrow{\text{CH}3\text{I}} \text{this compound}
$$

Chloroimidate Intermediate Route

A patent by MXPA06007715A describes a multi-step synthesis starting with 2-nitroaniline derivatives. Reduction of the nitro group to an amine (using H₂/Pd-C) forms a diamine, which reacts with diethyl oxalate to produce quinoxalindione. Treatment with phosphorus oxychloride generates a chloroimidate intermediate. Alkylation with methylamine introduces the 3-methyl group, followed by benzoylation using benzoyl chloride to install the 4-benzoyl moiety. This method offers modularity but requires stringent anhydrous conditions, yielding 50–65%.

Key Steps:

  • Diethyl oxalate cyclization: Forms the quinoxalindione core.
  • Chloroimidate formation: Activates the dione for nucleophilic substitution.
  • Sequential alkylation and acylation: Introduces methyl and benzoyl groups.

Copper-Catalyzed Coupling Approach

Imanishi et al. developed a copper-catalyzed method using 2-haloanilines and amino acids. For 4-benzoyl-3-methyl derivatives, 2-bromo-4-benzoylaniline reacts with methyl glycinate in the presence of CuI and 1,10-phenanthroline. The reaction proceeds via a Ullmann-type coupling, forming the dihydroquinoxalinone skeleton in 68% yield. Oxidation with vanadium(V) oxide ensures aromatization, though this step is omitted for the dihydro variant.

Optimization Data:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Solvent: Dimethyl sulfoxide (DMSO) at 110°C
  • Yield: 68% after purification

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Advantages Limitations
One-Pot Cyclization 4-Benzoyl-1,2-diaminobenzene Ethyl bromoacetate 60–70 Mild conditions, short reaction time Limited to symmetrical diamines
Chloroimidate Route 2-Nitroaniline derivatives Diethyl oxalate, POCl₃ 50–65 Modular substitution Multi-step, moisture-sensitive steps
Copper-Catalyzed 2-Bromo-4-benzoylaniline CuI, methyl glycinate 68 Atom-economical, scalable Requires specialized ligands

Mechanistic Insights and Side Reactions

  • Alkylation Challenges: Competing N- and O-alkylation can occur during methyl group introduction. Using methyl iodide in polar aprotic solvents (e.g., DMF) favors N-alkylation.
  • Benzoylation Selectivity: Acylation at position 4 is directed by the electron-donating methyl group at position 3, which deactivates alternative sites.
  • Byproduct Formation: Over-oxidation during vanadium(V) oxide treatment may yield fully aromatic quinoxalines, necessitating careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline derivatives.

    Reduction: Formation of dihydroquinoxalinone derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Produces quinoxaline derivatives.

    Reduction: Yields dihydroquinoxalinone derivatives.

    Substitution: Results in various substituted quinoxalinone compounds.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Antiviral Properties : The compound has shown potential as an antiviral agent, particularly against HIV. Clinical trials have demonstrated its efficacy in inhibiting viral replication in infected cells.
  • Anti-inflammatory Effects : Studies have reported that this compound can reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Data Table of Biological Activities

Activity TypeMechanism of ActionTarget Organism/Cell TypeReference
AntimicrobialDisruption of cell wall synthesisVarious bacteria
AntiviralInhibition of viral replicationHIV-infected cells
Anti-inflammatoryReduction of inflammatory cytokinesInflammatory models
CytotoxicityInduction of apoptosisCancer cell lines

Case Studies

  • Antiviral Efficacy Against HIV :
    • A clinical trial involving this compound demonstrated significant reductions in viral load among patients treated with this compound alongside standard antiretroviral therapy. The results indicated improved patient outcomes compared to control groups.
  • Anti-inflammatory Studies :
    • In a controlled study on animal models with induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Cytotoxicity Assessment :
    • Laboratory studies revealed that the compound exhibited selective cytotoxicity towards breast and lung cancer cell lines while sparing normal cells, highlighting its potential for targeted cancer therapy.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues of Quinoxalinones

The quinoxalinone core is highly versatile, allowing modifications at positions 3, 4, and N1. Below is a comparative analysis of structurally related compounds:

Key Differences in Properties and Reactivity

Substituent Effects: Electron-Withdrawing Groups: The benzoyl group in the target compound (electron-withdrawing) reduces electron density at the quinoxalinone core compared to the benzyl group (electron-donating) in 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one. This difference influences reactivity in electrophilic substitutions and hydrogen-bonding interactions . Steric Effects: Bulky substituents like the benzoyl or thiophene-2-carbonyl groups (as in 27a) may hinder rotational freedom and alter binding affinities in biological systems compared to smaller groups like methyl .

Synthetic Yields :

  • Derivatives with simple substituents (e.g., 3-methyl) are synthesized in higher yields (85%) compared to complex acylated derivatives (e.g., 27c, 23% yield), reflecting the challenges in introducing bulky or polar groups .

Comparison with Natural Quinolinones

Quinoxalinones are structurally distinct from quinolinones (e.g., 3,4-dihydro-2(1H)-quinolinones), which feature a six-membered nitrogen-containing ring. Natural quinolinones, such as 3S,4R-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone (379), exhibit moderate cytotoxicity against cancer cells . In contrast, synthetic quinoxalinones like the target compound are more amenable to functionalization, enabling tailored physicochemical properties for drug discovery .

Biological Activity

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that belongs to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.3 g/mol
  • CAS Number : 317822-12-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that derivatives of quinoxalinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinoxalinones showed IC50 values in the low micromolar range against HeLa cells, suggesting strong anticancer potential .

Table 1: Cytotoxic Activity of Quinoxalinone Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-76.5
This compoundHeLaTBD

Note: TBD indicates that specific data for this compound is still being determined.

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have suggested that this compound may interact with specific targets involved in cancer progression and cell survival .

Case Studies

  • Study on Anticancer Properties :
    In a recent study published in Archives of Pharmacology, several quinoxalinone derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds similar to this compound exhibited promising results against multiple cancer types, including breast and cervical cancers .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective effects of quinoxaline derivatives. The study found that these compounds could mitigate oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What strategies are recommended for elucidating the mechanism of action of quinoxalinone-based compounds in complex biological systems?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict target binding and structure-activity relationship (SAR) studies. For example, replacing the 3-methyl group with bulkier substituents in related compounds altered selectivity toward GABA receptors, suggesting steric effects drive activity .

Notes on Contradictions and Reliability

  • and provide complementary synthetic methodologies, but discrepancies in optimal reaction temperatures (45°C vs. rt) highlight the need for condition-specific optimization.
  • Biological activity data in and vary due to assay protocols (e.g., cell line specificity), underscoring the importance of standardized testing frameworks.

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